Mevalonolactone-2-13C

Vue d'ensemble

Description

Mevalonolactone-2-13C is a variant of mevalonolactone that contains a stable carbon-13 isotope at the second carbon position. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for detailed tracing and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Méthodes De Préparation

Mevalonolactone-2-13C is generally prepared by introducing the carbon-13 isotope in a chemical synthesis using an appropriate isotopically labeled reagent. A common method involves using a raw material containing a carbon-13 label, such as carbon-13-pyruvic acid, to start the reaction. Through a series of steps, including the use of reagents like benzyl bromide and silver oxide, the final product, this compound, is obtained .

Analyse Des Réactions Chimiques

Mevalonolactone-2-13C undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert mevalonolactone into mevalonic acid.

Reduction: Reducing agents can be used to convert mevalonolactone into its corresponding alcohol.

Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions include mevalonic acid, mevalonic alcohol, and various substituted derivatives .

Applications De Recherche Scientifique

Metabolic Flux Analysis

Mevalonolactone-2-13C is extensively used in metabolic flux analysis, allowing researchers to trace the incorporation of labeled carbon into metabolic pathways. This application is particularly valuable in studying the mevalonate pathway's role in various diseases, including cancer and metabolic disorders.

Case Study: Cancer Metabolism

Recent studies have utilized this compound to investigate its effects on cancer cell metabolism. For instance, researchers observed that the suppression of the mevalonate pathway inhibited the growth of colon cancer cell lines by affecting nutrient uptake and signaling pathways related to cell proliferation .

Drug Metabolism Studies

The compound is also employed in pharmacokinetic studies to understand drug metabolism better. By using this compound as a tracer, researchers can elucidate how drugs are metabolized within the body and how they interact with various metabolic pathways.

Case Study: Statin Research

Inhibitors like lovastatin target HMG-CoA reductase, a key enzyme in the mevalonate pathway. Studies using this compound have shown that these inhibitors can significantly alter cholesterol synthesis and cellular growth, providing insights into their therapeutic mechanisms .

Nutrient Uptake Studies

Another application involves studying nutrient uptake in cells. This compound can help elucidate how cells perceive and utilize nutrients, which is vital for understanding metabolic regulation.

Case Study: Nutrient Regulation in Colon Cancer

Research has demonstrated that mevalonolactone supplementation can restore glucose uptake in colon cancer cells treated with lovastatin, highlighting its role in nutrient regulation and energy metabolism .

The biological activity of this compound is primarily linked to its function within the mevalonate pathway. It influences several critical processes:

- Cholesterol Synthesis : As an intermediate, it contributes to cholesterol biosynthesis.

- Protein Prenylation : It plays a role in post-translational modifications essential for protein function.

- Cell Signaling : The compound is involved in various signaling pathways that regulate cell growth and proliferation.

Clinical Implications

Research indicates that disruptions in the mevalonate pathway can lead to several health issues, including metabolic disorders and inflammatory diseases. The therapeutic potential of mevalonolactone derivatives is being explored for conditions such as:

- Mevalonate Kinase Deficiency (MKD) : A genetic disorder where supplementation with mevalonate pathway intermediates has shown promise .

- Inflammatory Diseases : Modulating the mevalonate pathway may provide therapeutic avenues for managing inflammation .

Summary of Key Research Findings

Mécanisme D'action

The mechanism by which Mevalonolactone-2-13C exerts its effects involves its incorporation into metabolic pathways where it acts as a precursor to isoprenoids. The labeled carbon-13 atom allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Mevalonolactone-2-13C can be compared with other isotopically labeled variants of mevalonolactone, such as:

- Mevalonolactone-1-13C

- Mevalonolactone-1,2-13C2

- Mevalonolactone-5-13C

These compounds differ in the position of the carbon-13 isotope, which affects their use in specific types of research. This compound is unique in its labeling at the second carbon position, making it particularly useful for studies focusing on specific metabolic transformations .

Activité Biologique

Mevalonolactone-2-13C is a stable isotope-labeled derivative of mevalonolactone, which plays a crucial role in the mevalonate pathway, a key metabolic pathway involved in the biosynthesis of isoprenoids. This compound has garnered attention for its potential applications in metabolic studies, particularly in understanding the biological activities associated with isoprenoid synthesis and its implications in various biological systems.

Overview of Mevalonate Pathway

The mevalonate pathway is essential for the production of isoprenoids, which are vital for numerous biological functions including cell membrane integrity, signaling, and post-translational modifications of proteins. Mevalonolactone serves as an intermediate in this pathway, and its isotopically labeled form, this compound, allows researchers to trace metabolic processes using techniques such as mass spectrometry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of labeled precursors under specific conditions to yield the desired compound. For instance, one method involves the reduction of hydroxy anhydrides to produce mevalonolactone with a high yield of isotopic labeling .

Case Studies and Research Findings

-

Metabolic Labeling in Plasmodium falciparum :

A study utilized this compound to investigate its incorporation into isoprenoid precursors within Plasmodium falciparum parasites. The research demonstrated that supplementation with 50μM this compound led to successful bypassing of fosmidomycin inhibition, confirming its role in generating essential isoprenoid precursors like IPP (isopentenyl pyrophosphate) and DMAPP (dimethylallyl pyrophosphate) through the engineered mevalonate pathway .Concentration (μM) Growth Restoration (%) 10 Near wild-type levels 25 Significant growth 50 Complete restoration -

Impact on Cancer Cell Metabolism :

Another study explored the effects of mevalonate pathway intermediates on cancer cell proliferation. It was found that mevalonolactone derivatives could influence cell signaling pathways related to growth and apoptosis, suggesting potential therapeutic implications for cancer treatment . -

Environmental Impact Studies :

Research has also focused on the environmental degradation of compounds related to the mevalonate pathway. The biological activity of this compound was assessed concerning its metabolic fate in various organisms, providing insights into its environmental behavior and potential hazards .

Applications and Implications

The biological activity of this compound extends beyond basic research; it has significant applications in:

- Metabolomics : As a tracer in metabolic studies to understand cellular processes.

- Pharmacology : Investigating drug interactions and effects on metabolic pathways.

- Environmental Science : Assessing the impact of synthetic compounds on ecosystems.

Propriétés

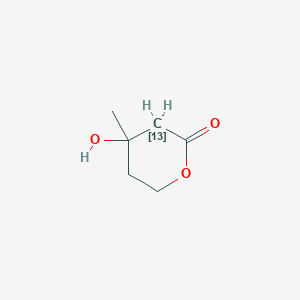

IUPAC Name |

4-hydroxy-4-methyl(313C)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCOC(=O)[13CH2]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487212 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53771-22-5 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.